![molecular formula C14H17N3O2S B7713387 3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713387.png)
3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, microbial growth, and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has various biochemical and physiological effects, including:
1. Reduction in inflammatory cytokines: This compound has been found to reduce the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
2. Inhibition of microbial growth: This compound has been shown to inhibit the growth of various bacterial and fungal strains.
3. Induction of apoptosis: Research studies have shown that this compound can induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
The advantages of using 3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in lab experiments include its synthetic nature, its potential anti-inflammatory, antimicrobial, and anticancer activities, and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity, the need for further research to fully understand its mechanism of action, and the need for optimization of its synthesis method.
将来の方向性
There are several future directions for research involving 3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. These include:
1. Investigation of its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Optimization of its synthesis method to improve its yield and purity.
3. Investigation of its potential use in combination therapy with other drugs for the treatment of various types of cancers.
4. Investigation of its potential use in the development of new antimicrobial agents.
5. Investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has potential applications in various fields, including anti-inflammatory, antimicrobial, and anticancer activities. Its mechanism of action is not fully understood, but it is believed to inhibit various enzymes and signaling pathways. Future research should focus on investigating its potential use in the treatment of various diseases and optimizing its synthesis method.
合成法
3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is synthesized by a multistep process that involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of sodium ethoxide to form 2-ethylthio-4-oxo-5-phenyl-4,5-dihydrothiazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 2-ethylthio-4-oxo-5-phenyl-4,5-dihydrothiazole-3-carbohydrazide. Finally, the carbohydrazide is reacted with phosphorus oxychloride and pyrimidine to form 3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide.
科学的研究の応用
3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has various scientific research applications, including:
1. Anti-inflammatory activity: Studies have shown that this compound possesses anti-inflammatory activity and can be used in the treatment of inflammatory diseases.
2. Antimicrobial activity: This compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
3. Anticancer activity: Research studies have shown that this compound has potential anticancer activity and can be used in the treatment of various types of cancers.
特性
IUPAC Name |
3-methyl-6-(4-methylpiperidine-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-3-5-16(6-4-9)12(18)11-7-15-14-17(13(11)19)10(2)8-20-14/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISDAJJDRIXOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(4-methylpiperidine-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

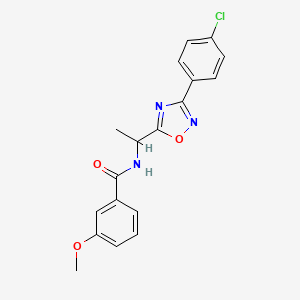

![1-(3,4-dimethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7713335.png)
![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713347.png)
![2-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713353.png)
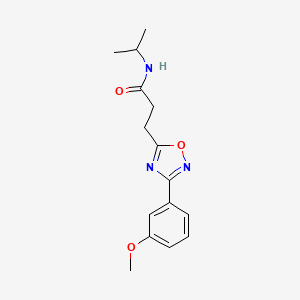
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7713368.png)
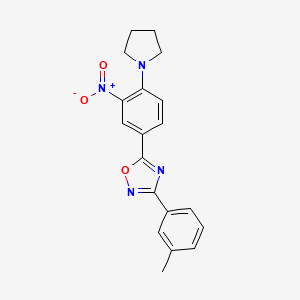
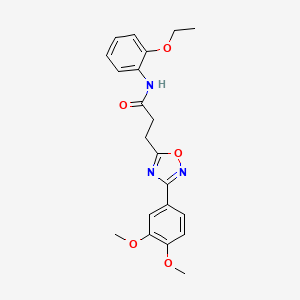
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7713395.png)

![N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)
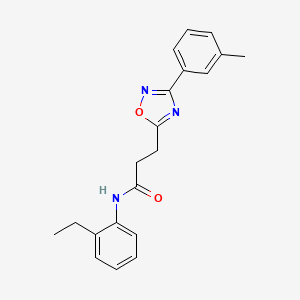
![2-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713431.png)